2-((1-(4-chlorobenzyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide
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Description
2-((1-(4-chlorobenzyl)-1H-imidazol-2-yl)thio)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C19H18ClN3OS and its molecular weight is 371.88. The purity is usually 95%.
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Scientific Research Applications
Discovery of Clinical Candidates and Inhibitors
A study discovered a clinical candidate, K-604, which is an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, exhibiting selectivity for ACAT-1 over ACAT-2. This compound, with enhanced aqueous solubility and oral absorption, is highlighted for its potential in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Antibacterial Agents
Derivatives of the chemical structure, including 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide derivatives, were synthesized and found to exhibit significant antibacterial activity (Ramalingam et al., 2019).
Heterocyclic Synthesis and Anticancer Activities
Research on thioureido-acetamides as starting materials has led to various heterocyclic syntheses through one-pot cascade reactions, demonstrating the versatility of these compounds for generating valuable heterocycles (Schmeyers & Kaupp, 2002). Additionally, new benzimidazole–thiazole derivatives synthesized for anticancer applications showed promising activity against HepG2 and PC12 cancerous cell lines (Nofal et al., 2014).
Corrosion Inhibition Studies
A study evaluated the corrosion inhibition potential of newly synthesized benzimidazole derivatives, demonstrating their efficacy in protecting carbon steel in acidic solutions. This research underscores the importance of chemical compounds in industrial applications beyond their potential medical uses (Rouifi et al., 2020).
Synthesis and Evaluation of Anticancer Activities
Another investigation focused on the synthesis of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl)acetamide derivatives, which were tested for their anticancer activities against various human tumor cell lines. Some compounds exhibited reasonable activity, particularly against melanoma-type cell lines (Duran & Demirayak, 2012).
Properties
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c1-14-3-2-4-17(11-14)22-18(24)13-25-19-21-9-10-23(19)12-15-5-7-16(20)8-6-15/h2-11H,12-13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWMAHRZWIDKJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=CN2CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.